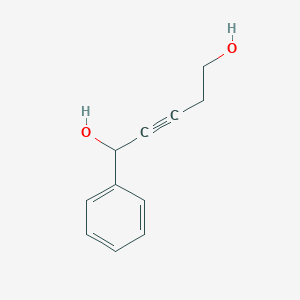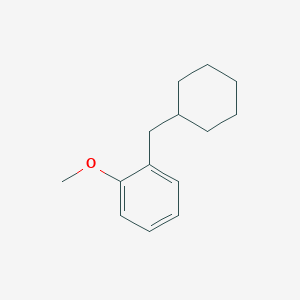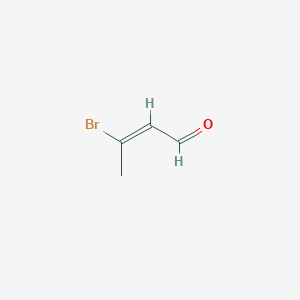
(2E)-3-bromobut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Bromobut-2-enal is an organic compound characterized by the presence of a bromine atom attached to a butenal structure. This compound is notable for its applications in various chemical reactions and its potential utility in scientific research. The structure of (E)-3-Bromobut-2-enal includes a double bond between the second and third carbon atoms, with the bromine atom attached to the third carbon and an aldehyde group at the first carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromobut-2-enal typically involves the bromination of but-2-enal. One common method is the addition of bromine to but-2-enal in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition and ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of (E)-3-Bromobut-2-enal may involve continuous flow processes where but-2-enal is reacted with bromine under controlled conditions. The use of catalysts and specific reaction chambers can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Bromobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: 3-Bromobutanoic acid.
Reduction: 3-Bromobutanol.
Substitution: 3-Hydroxybut-2-enal or 3-Aminobut-2-enal.
Aplicaciones Científicas De Investigación
(E)-3-Bromobut-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-3-Bromobut-2-enal involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactive sites make (E)-3-Bromobut-2-enal a versatile compound in chemical synthesis.
Comparación Con Compuestos Similares
(Z)-3-Bromobut-2-enal: The cis-isomer of (E)-3-Bromobut-2-enal, with different spatial arrangement of atoms.
3-Chlorobut-2-enal: Similar structure but with a chlorine atom instead of bromine.
3-Bromobutanal: Lacks the double bond present in (E)-3-Bromobut-2-enal.
Propiedades
Fórmula molecular |
C4H5BrO |
|---|---|
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
(E)-3-bromobut-2-enal |
InChI |
InChI=1S/C4H5BrO/c1-4(5)2-3-6/h2-3H,1H3/b4-2+ |
Clave InChI |
YXUMKCALEMGCQT-DUXPYHPUSA-N |
SMILES isomérico |
C/C(=C\C=O)/Br |
SMILES canónico |
CC(=CC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


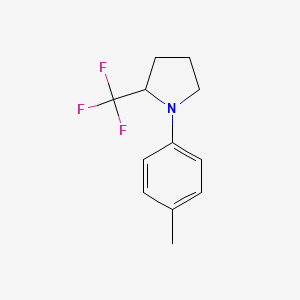


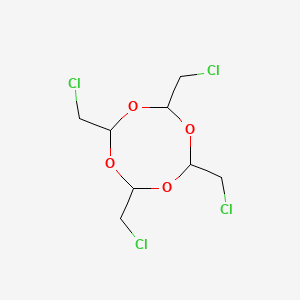
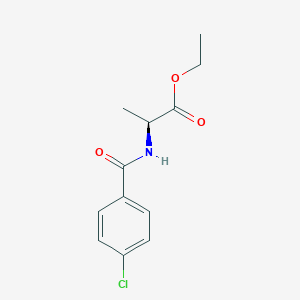
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
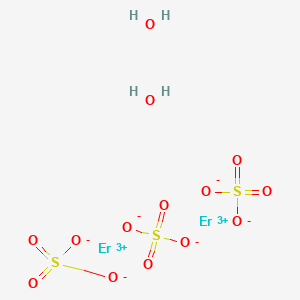
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
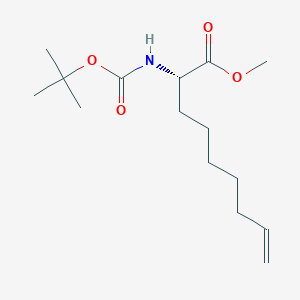
![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
